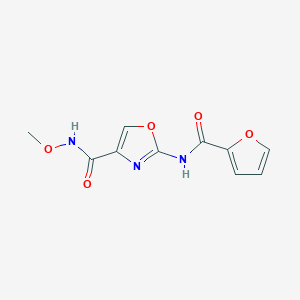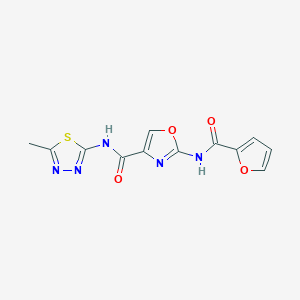
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide (FAMOC) is a small molecule with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of experiments, including those related to drug development, biochemical and physiological studies, and biophysical research. FAMOC has a unique structure that allows it to interact with different molecules and systems, making it a useful tool for scientists.
Wissenschaftliche Forschungsanwendungen
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and enzymes, as well as to study the interactions between drugs and their targets. This compound has also been used to study the biophysical properties of cells, such as their membrane potentials and intracellular calcium concentrations. Additionally, this compound has been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.
Wirkmechanismus
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has been found to interact with a variety of molecules, including proteins, enzymes, and other small molecules. Its mechanism of action is not fully understood, but it is believed to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. Additionally, this compound has been found to interact with small molecules through electrostatic interactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and other small molecules. Additionally, this compound has been found to have an effect on the membrane potentials of cells, as well as the intracellular calcium concentrations. Furthermore, this compound has been found to have an effect on the nervous system, as well as the cardiovascular system.
Vorteile Und Einschränkungen Für Laborexperimente
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide has a variety of advantages and limitations for laboratory experiments. The main advantage of using this compound is its versatility, as it can be used in a variety of experiments. Additionally, this compound is relatively easy to synthesize and is relatively stable, making it easy to store and use in experiments. However, one of the main limitations of using this compound is its relatively low solubility, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide. One potential future direction is the development of new synthesis methods for this compound, as well as new reagents and catalysts for its synthesis. Additionally, there is potential for further research into the mechanism of action of this compound and its effects on proteins, enzymes, and other small molecules. Furthermore, there is potential for further research into the effects of this compound on the nervous system, as well as the cardiovascular system. Finally, there is potential for further research into the development of new applications for this compound, such as in drug development and biophysical research.
Synthesemethoden
2-(furan-2-amido)-N-methoxy-1,3-oxazole-4-carboxamide can be synthesized in a variety of ways. The most common method is the reaction of furan-2-amido-1,3-oxazole-4-carboxylic acid with N-methoxy-1,3-oxazole-4-carboxamide in the presence of an acid catalyst. This reaction produces the desired product in high yields. Other methods of synthesis include the use of other acid catalysts, such as p-toluenesulfonic acid, and the use of other reagents, such as ethyl chloroformate.
Eigenschaften
IUPAC Name |
2-(furan-2-carbonylamino)-N-methoxy-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O5/c1-16-13-8(14)6-5-18-10(11-6)12-9(15)7-3-2-4-17-7/h2-5H,1H3,(H,13,14)(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMLMXAVVQIVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=COC(=N1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-benzyl-1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B6488088.png)
![methyl 3-[8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B6488093.png)
![1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6488101.png)
![N-cyclopentyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6488109.png)
![N-cyclohexyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6488114.png)
![ethyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate](/img/structure/B6488128.png)

![methyl 1-[(2-chlorophenyl)({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxylate](/img/structure/B6488143.png)
![1-({2-ethyl-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(2-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B6488148.png)
![2-(furan-2-amido)-N-[4-(morpholin-4-yl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B6488152.png)
![2-ethyl-5-[(4-ethylpiperazin-1-yl)(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488168.png)
![2-ethyl-5-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488176.png)
![5-[(4-benzylpiperazin-1-yl)(4-fluorophenyl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488180.png)
![2-ethyl-5-[(4-fluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6488188.png)
